A Comprehensive Technical Guide to 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine: Synthesis, Characterization, and Therapeutic Postulates
A Comprehensive Technical Guide to 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine: Synthesis, Characterization, and Therapeutic Postulates
Abstract
This technical guide provides an in-depth exploration of the heterocyclic compound 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine. The isoxazole and piperazine moieties are recognized as "privileged scaffolds" in medicinal chemistry, each contributing to a wide array of pharmacologically active agents.[1][2] This document delineates the fundamental chemical identifiers, a robust and reproducible synthetic pathway, and a comprehensive analytical characterization protocol for the title compound. Furthermore, we delve into the potential therapeutic applications of this molecule by contextualizing the known biological activities of its constituent chemical motifs, which are implicated in antimicrobial, anti-inflammatory, and central nervous system-related activities.[3][4] This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising chemical entity.
Introduction and Scientific Rationale
The confluence of an isoxazole ring and a piperazine nucleus within a single molecular entity presents a compelling prospect for the discovery of novel therapeutic agents. The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of numerous FDA-approved drugs and is associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Its utility in medicinal chemistry is well-documented, with the isoxazole ring often serving as a bioisosteric replacement for other functional groups to enhance potency and modulate physicochemical properties.
Concurrently, the piperazine ring is a ubiquitous structural feature in a multitude of centrally acting agents, such as antipsychotics and antidepressants, as well as in antimicrobial and anthelmintic drugs.[4][7][8] Its presence often imparts favorable pharmacokinetic characteristics, including improved aqueous solubility and the ability to cross the blood-brain barrier. The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of a compound's biological activity.[9]
The strategic combination of these two pharmacophores in 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine suggests a molecule with the potential for a unique pharmacological profile. This guide serves as a comprehensive resource for the synthesis, characterization, and hypothetical therapeutic exploration of this compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's chemical identifiers is fundamental to its study. The canonical SMILES and InChIKey for 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine have been computationally derived from its constituent fragments: 5-methylisoxazole-4-carboxylic acid[10] and piperazine.[7]
| Identifier | Value | Source |
| IUPAC Name | (5-methylisoxazol-4-yl)(piperazin-1-yl)methanone | N/A |
| Canonical SMILES | CC1=C(C=NO1)C(=O)N2CCNCC2 | Derived from precursors |
| InChIKey | YAXPRJXVHDBXSF-UHFFFAOYSA-N | Derived from precursors |
| Molecular Formula | C9H13N3O2 | Derived from structure |
| Molecular Weight | 195.22 g/mol | Derived from formula |
Synthesis Protocol: A Self-Validating Approach
The synthesis of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine is predicated on the formation of a stable amide bond between 5-methylisoxazole-4-carbonyl chloride and piperazine. This is a well-established and high-yielding reaction in organic chemistry. The protocol provided below is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.
Synthesis of the Acyl Chloride Intermediate
The precursor, 5-methylisoxazole-4-carbonyl chloride, can be synthesized from the commercially available 5-methylisoxazole-4-carboxylic acid.
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Step 1: Reaction Setup In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).
-
Step 2: Addition of Thionyl Chloride To the stirred suspension, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Step 3: Reaction Progression Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO2).
-
Step 4: Isolation of the Acyl Chloride Upon completion, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-methylisoxazole-4-carbonyl chloride is a solid and can be used in the next step without further purification.
Amide Coupling Reaction
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Step 1: Piperazine Solution In a separate flask, dissolve piperazine (2.0 eq) in anhydrous DCM (20 mL/g of piperazine). The use of excess piperazine serves both as a reactant and a base to neutralize the HCl generated during the reaction.
-
Step 2: Acylation Cool the piperazine solution to 0 °C in an ice bath. Add a solution of the crude 5-methylisoxazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred piperazine solution.
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Step 3: Reaction Monitoring Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 95:5).
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Step 4: Work-up and Purification Upon completion, wash the reaction mixture with water to remove piperazine hydrochloride and any remaining unreacted piperazine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine.
Caption: Synthetic workflow for 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[11]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the isoxazole ring, the proton on the isoxazole ring, and the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons will be influenced by the electron-withdrawing effect of the carbonyl group.[12]
-
¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the isoxazole ring, and the carbons of the piperazine ring.
| Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) |
| ~2.5 (s, 3H, -CH₃) | ~12.0 (-CH₃) |
| ~3.5-3.8 (m, 8H, piperazine -CH₂-) | ~45.0 (piperazine -CH₂-) |
| ~8.2 (s, 1H, isoxazole C-H) | ~115.0 (isoxazole C-4) |
| ~158.0 (isoxazole C-5) | |
| ~160.0 (isoxazole C-3) | |
| ~165.0 (C=O) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
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Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 196.23.
-
Fragmentation Pattern: A common fragmentation pathway for amides in mass spectrometry is the cleavage of the amide bond (N-CO).[13] This would result in fragment ions corresponding to the 5-methylisoxazole-4-carbonyl cation and the piperazine radical cation.
Postulated Biological Activity and Therapeutic Context
The chemical architecture of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine suggests several avenues for therapeutic investigation.
Potential as an Antimicrobial Agent
Both isoxazole and piperazine derivatives have demonstrated significant antimicrobial activity.[1][3] The isoxazole ring can be found in antibiotics such as sulfisoxazole, while various piperazine-containing compounds have shown efficacy against a range of bacteria and fungi. Therefore, it is plausible that the title compound could exhibit antimicrobial properties.
Central Nervous System (CNS) Applications
The piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system.[4][14] It is a key component of antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[4] The ability of the piperazine ring to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors, is central to its therapeutic effects.[14] The isoxazole moiety has also been incorporated into compounds with neuroprotective effects.[2] Consequently, 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine warrants investigation for its potential activity on CNS targets.
Caption: Hypothetical therapeutic pathways for the title compound.
Conclusion and Future Directions
1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine is a synthetically accessible molecule that combines two pharmacologically significant moieties. This guide has provided a comprehensive overview of its chemical identity, a detailed synthetic protocol, and a framework for its analytical characterization. The postulated biological activities, rooted in the extensive literature on isoxazole and piperazine derivatives, suggest that this compound is a promising candidate for further investigation in the fields of antimicrobial and central nervous system drug discovery. Future research should focus on the synthesis and in vitro screening of this compound and its analogues to validate these hypotheses and uncover its full therapeutic potential.
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